Human Neutrophil Elastase (HNE) Inhibitory Potency: ZD-0892 vs. Sivelestat (ONO-5046)
In head-to-head comparison of binding affinity, ZD-0892 (Ki = 6.7 nM) is approximately 30-fold more potent against human neutrophil elastase (HNE) than the clinically approved inhibitor sivelestat (Ki = 200 nM) when assessed under comparable in vitro enzyme inhibition conditions [1]. This substantial difference in target affinity translates directly to the active concentration range required for effective enzyme blockade in cell-free and cell-based assays.
| Evidence Dimension | Inhibition Constant (Ki) for Human Neutrophil Elastase |
|---|---|
| Target Compound Data | Ki = 6.7 nM |
| Comparator Or Baseline | Sivelestat (ONO-5046) with Ki = 200 nM (0.2 μM) |
| Quantified Difference | ZD-0892 is ~29.9-fold more potent (lower Ki) |
| Conditions | In vitro enzyme inhibition assays using purified human neutrophil elastase. |
Why This Matters
For procurement, this potency differential dictates that ZD-0892 is the preferred tool when studying HNE inhibition at low nanomolar concentrations, enabling robust target engagement in assays where sivelestat would require ~30-fold higher concentrations that could introduce off-target or solubility artifacts.
- [1] NCATS Inxight Drugs. Sivelestat. Accessed 2026. View Source
